molecular formula C16H20O3 B1323852 trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-80-8

trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1323852
M. Wt: 260.33 g/mol
InChI Key: KXDFPUOTMLTPRU-ZIAGYGMSSA-N
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Description

“trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It is not chirally pure and contains a mixture of enantiomers . The compound has a molecular weight of 260.33 .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,2R)-2-(2,3-dimethylbenzoyl)cyclohexanecarboxylic acid . The InChI code is 1S/C16H20O3/c1-10-6-5-9-12(11(10)2)15(17)13-7-3-4-8-14(13)16(18)19/h5-6,9,13-14H,3-4,7-8H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 .

Scientific Research Applications

  • Pharmacological Properties and Antispasmodic Activity : Biphenyl derivatives of carboxylic acids, including compounds structurally similar to trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, have been synthesized and evaluated for their pharmacological properties. Notably, the antispasmodic activity of these compounds has been highlighted, with certain derivatives displaying significant potency in this regard (Veer & Oud, 2010).

  • Preparation and Mass Spectral Analysis : Research has involved the preparation of various cyclohexane derivatives, including those closely related to the compound . These studies often focus on the mass spectra of these compounds, providing insights into their structural and chemical properties (Bekkum et al., 2010).

  • Synthesis of Saturated Isoindolone-Fused Compounds : In the field of organic chemistry, there has been significant interest in synthesizing and studying the stereostructure of saturated isoindolone-fused hetero tricyclic, tetracyclic, and pentacyclic compounds, using acids similar to trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (Sohár et al., 2004).

  • Enantioselective Addition in Organic Synthesis : This compound and its derivatives have been used in enantioselective organocatalysis, specifically in the addition of aryl ketones and acetone to nitroalkenes to achieve enantioenriched compounds, a significant process in synthetic chemistry (Flores-Ferrándiz et al., 2015).

  • Conformational Studies in Solution : Research has been conducted to understand the conformational preferences of compounds structurally similar to trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid in different solvents and ionization states. These studies are crucial for understanding the behavior of such compounds in various chemical environments (Garza et al., 2012).

  • Synthesis of Metal Complexes and Ligands : This compound has been used in the synthesis of new azo imidazole ligands and their metal complexes, exploring the coordination chemistry and properties of these systems (Al-Daffay & Al‐Hamdani, 2022).

  • Self-Assembled Helical Structures : The compound has been involved in studies exploring the formation of self-assembled discrete helical structures through charged hydrogen bonds, contributing to our understanding of molecular self-assembly and supramolecular chemistry (Lee et al., 2007).

properties

IUPAC Name

(1R,2R)-2-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-6-5-9-12(11(10)2)15(17)13-7-3-4-8-14(13)16(18)19/h5-6,9,13-14H,3-4,7-8H2,1-2H3,(H,18,19)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDFPUOTMLTPRU-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2CCCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641365
Record name (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

CAS RN

733742-80-8
Record name rel-(1R,2R)-2-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733742-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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